molecular formula C9H15F3N2O2S B3012187 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235090-68-2

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B3012187
CAS No.: 1235090-68-2
M. Wt: 272.29
InChI Key: NGQILGPFCBRGSM-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a trifluoroethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with cyclopropylsulfonyl chloride and 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, while the trifluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a trifluoroethyl group.

    1-(Cyclopropylsulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a trifluoroethyl group.

    1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)azetidine: Similar structure but with an azetidine ring instead of a piperazine ring.

Uniqueness

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the cyclopropylsulfonyl and trifluoroethyl groups, which impart distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2S/c10-9(11,12)7-13-3-5-14(6-4-13)17(15,16)8-1-2-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQILGPFCBRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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